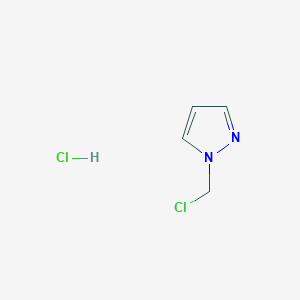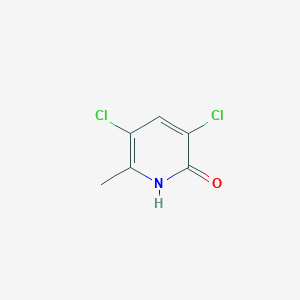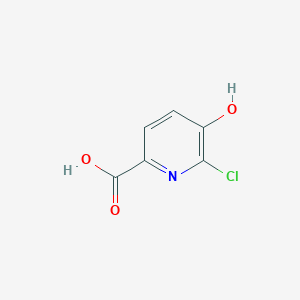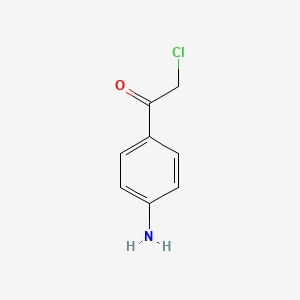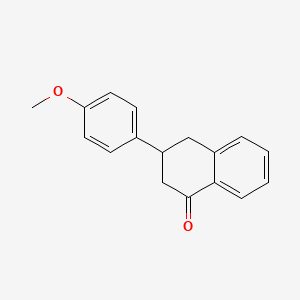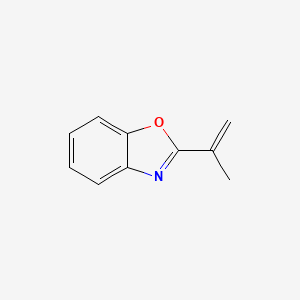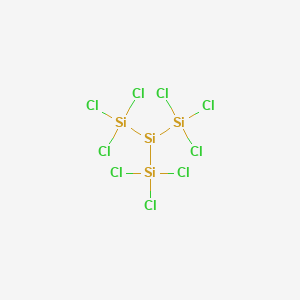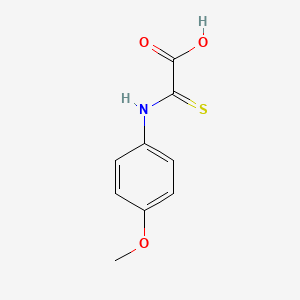
2,3,5-Trimethylaniline
概要
説明
2,3,5-Trimethylaniline is a chemical compound with the molecular formula C9H13N . It has a molecular weight of 135.21 . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 2,3,5-Trimethylaniline involves various methods and conditions . For instance, it can be synthesized through reactions with ethanol, sulfuric acid, iron, sodium dithionite, sodium dichromate, and other substances under specific conditions .Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethylaniline consists of a benzene ring substituted with three methyl groups and one amine group . The InChI code for this compound is 1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 .Physical And Chemical Properties Analysis
2,3,5-Trimethylaniline is a colorless to yellow solid or semi-solid or liquid .科学的研究の応用
Synthesis of Organic Compounds
2,3,5-Trimethylaniline: serves as a precursor in the synthesis of various organic compounds. Its structure allows for the introduction of methyl groups into aromatic rings, which can significantly alter the physical and chemical properties of the resulting molecules. This compound is particularly useful in the production of dyes, pigments, and other materials that require specific coloration properties .
Pharmaceutical Research
In pharmaceutical research, 2,3,5-Trimethylaniline is explored for its potential role in drug synthesis. It may be used to create intermediates that are further processed to produce active pharmaceutical ingredients (APIs). The compound’s derivatives could be investigated for their therapeutic properties, including their use as antifungal, antibacterial, or anticancer agents .
Material Science
This compound finds applications in material science, particularly in the development of new polymeric materials. Its derivatives can be polymerized or copolymerized to form plastics with desired characteristics such as increased thermal stability or specific mechanical properties .
Analytical Chemistry
2,3,5-Trimethylaniline: is utilized in analytical chemistry as a standard for calibrating instruments and validating methods. It’s often used in chromatographic techniques to ensure the accuracy and precision of the analytical results when detecting aromatic amines in various samples .
Environmental Science
Environmental scientists study 2,3,5-Trimethylaniline to understand its behavior and impact on ecosystems. It’s a compound of interest due to its presence in industrial waste and its potential as an environmental pollutant. Research focuses on its biodegradation, toxicity, and methods for its removal from contaminated sites .
Industrial Applications
In the industrial sector, 2,3,5-Trimethylaniline is involved in the manufacture of chemicals used in various processes. It may be used as a catalyst or a chemical intermediate in the production of other compounds. Its role in the synthesis of resins, adhesives, and coatings is also significant due to its ability to enhance the properties of these materials .
Safety and Hazards
2,3,5-Trimethylaniline is classified as hazardous. It has the signal word ‘Warning’ and is associated with hazard statements H302+H312+H332-H315-H319 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs through prolonged or repeated exposure .
作用機序
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5-Trimethylaniline is currently limited These properties are crucial in determining the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5-Trimethylaniline . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets.
特性
IUPAC Name |
2,3,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDVTEHMPLVFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509744 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethylaniline | |
CAS RN |
767-77-1 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




